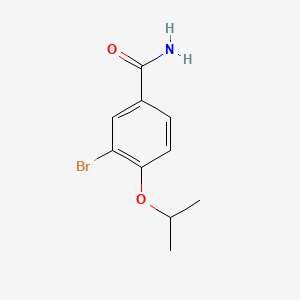
3-Bromo-4-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For example, tertiary amines 3-(dialkylamino)-2-hydroxypropyl 4-[(alkoxycarbonyl)amino]benzoates and their quaternary ammonium salts were synthesized .Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-4-isopropoxybenzamide are not detailed, similar compounds have been studied. For instance, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is synthesized by the amidation reaction .Applications De Recherche Scientifique
Herbicide Metabolism and Environmental Bioremediation :
- A study highlighted the metabolism of the herbicide bromoxynil, closely related to 3-Bromo-4-isopropoxybenzamide, by Klebsiella pneumoniae. This bacterium can convert bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid, demonstrating potential for bioremediation of herbicide-contaminated environments (McBride et al., 1986).
Antidiabetic Drug Development :
- Research on a compound structurally related to 3-Bromo-4-isopropoxybenzamide, SN158, revealed its potential as an antidiabetic agent. This compound showed promising results in activating PPARα/γ, which could be beneficial in treating type 2 diabetes (Jung et al., 2017).
Biosensor Development :
- A study discussed the use of a modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide electrode, similar to 3-Bromo-4-isopropoxybenzamide, for detecting glutathione and piroxicam. This demonstrates the application in developing sensitive biosensors for medical and environmental monitoring (Karimi-Maleh et al., 2014).
Synthetic Chemistry and Drug Development :
- The synthesis of 3-substituted isocoumarins from o-bromobenzamide derivatives, which are structurally related to 3-Bromo-4-isopropoxybenzamide, has been explored. This research contributes to the field of synthetic organic chemistry and can aid in drug development (Cai et al., 2012).
Propriétés
IUPAC Name |
3-bromo-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,1-2H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXZEDHFTDEGBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-isopropoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2984521.png)


![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide](/img/structure/B2984525.png)

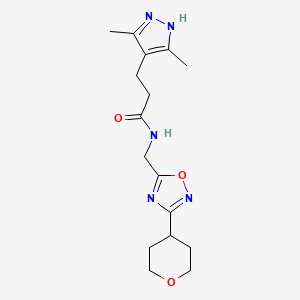
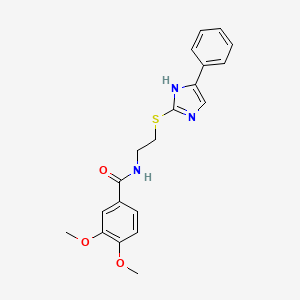



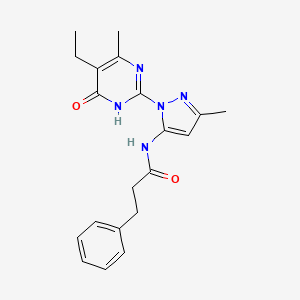
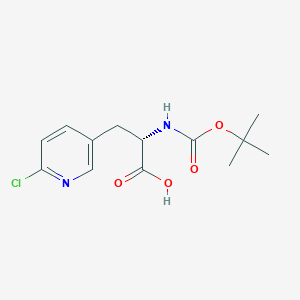
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2984542.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide](/img/structure/B2984543.png)